molecular formula C20H24N2O5S B2924448 N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 313554-94-8

N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2924448
CAS No.: 313554-94-8
M. Wt: 404.48
InChI Key: UEBFCPNTVQDXND-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a piperidin-1-ylsulfonyl group and a 2,4-dimethoxyphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-dimethoxyaniline with 4-chlorobenzenesulfonyl chloride to form the intermediate 2,4-dimethoxy-N-(4-chlorobenzenesulfonyl)aniline. This intermediate is then reacted with piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group may interact with enzymes or receptors, modulating their activity. The 2,4-dimethoxyphenyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-4-(morpholin-1-ylsulfonyl)benzamide: Similar structure but with a morpholine ring instead of piperidine.

    N-(2,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to similar compounds. The presence of the piperidin-1-ylsulfonyl group may confer unique binding characteristics and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-16-8-11-18(19(14-16)27-2)21-20(23)15-6-9-17(10-7-15)28(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBFCPNTVQDXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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